Pro-thr-glu-phe-CH2NH-phe-arg-glu

Description

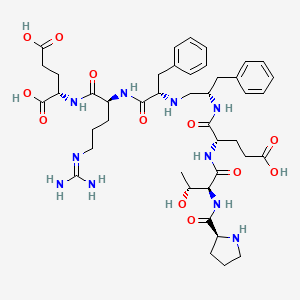

Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu is a synthetic peptide featuring a non-standard peptide bond modification (CH₂NH, a reduced amide bond) between phenylalanine (Phe) residues.

Properties

CAS No. |

100111-08-8 |

|---|---|

Molecular Formula |

C43H62N10O12 |

Molecular Weight |

911 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C43H62N10O12/c1-25(54)36(53-37(59)29-14-8-20-46-29)41(63)51-31(16-18-34(55)56)38(60)49-28(22-26-10-4-2-5-11-26)24-48-33(23-27-12-6-3-7-13-27)40(62)50-30(15-9-21-47-43(44)45)39(61)52-32(42(64)65)17-19-35(57)58/h2-7,10-13,25,28-33,36,46,48,54H,8-9,14-24H2,1H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,55,56)(H,57,58)(H,64,65)(H4,44,45,47)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1 |

InChI Key |

WNWJVPXOYQRRNI-MVPDBZEZSA-N |

SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3)O |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O |

Appearance |

Solid powder |

Other CAS No. |

100111-08-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

H 256 H-256 H256 Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ (CAS 139446-71-2) serves as a relevant comparator due to its overlapping amino acid residues (Pro, Glu, Arg, Phe) and synthetic design . Key differences include:

- CH₂NH modification : Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu incorporates a reduced amide bond, absent in CAS 139446-71-2, which may confer resistance to proteolytic degradation.

- Sequence divergence : The latter peptide includes additional residues (Lys, Asn, Tyr, Gly, Leu, Met) and a terminal amide group, likely altering its target specificity and solubility.

Wheat Glutenin Subunits as Indirect Comparators

While unrelated to the synthetic peptide, studies on wheat glutenin subunits (e.g., HMW-GS and LMW-GS) highlight how structural variations (e.g., subunit composition, disulfide bonds) dictate functional properties like dough elasticity and baking quality . For example:

- HMW-GS 5+10 is strongly associated with superior dough strength, whereas LMW-GS-C correlates negatively with quality metrics .

- 1BL/1RS translocation in wheat reduces glutenin quality by altering subunit ratios, analogous to how peptide modifications might impact bioactivity .

Data Tables

Table 2: Functional Analogies from Wheat Glutenin Studies

Research Implications

- Limitations : Current evidence lacks direct biochemical data on this peptide; comparisons rely on structural analogies and indirect findings from plant protein studies .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a heptapeptide sequence with a non-standard CH2NH isostere replacing the typical amide bond between Phe⁴ and Phe⁵. This modification introduces conformational constraints and alters solubility profiles, necessitating tailored synthetic approaches. Key challenges include:

- Sequence-Dependent Aggregation : The Pro¹-Thr²-Glu³-Phe⁴ segment may promote β-sheet formation, complicating coupling efficiency.

- Reductive Amination Requirements : The CH2NH linkage demands precise control during backbone modification to avoid over-reduction or epimerization.

- Side-Chain Protection Compatibility : Arg⁶ (Pbf or Mtr groups) and Glu³/Glu⁷ (OtBu esters) require orthogonal deprotection strategies to prevent premature cleavage.

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.2 mmol/g loading) to ensure C-terminal amidation. Preloading with Fmoc-Glu(OtBu)-OH is achieved via standard carbodiimide activation (DIC/HOBt in DMF), yielding >98% incorporation efficiency.

Sequential Amino Acid Coupling

The Fmoc/tBu strategy is employed with the following protocol for each residue:

- Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups.

- Coupling : 4 eq amino acid, 3.6 eq HCTU, 4 eq HOBt, and 8 eq DIPEA in DMF (0.1 M concentration, 30 min per cycle).

- Capping : Ac₂O/pyridine (9:1) for 5 min to terminate unreacted amines.

Table 1: Coupling Efficiency by Residue

| Residue | Coupling Time (min) | Purity Post-Coupling (%) |

|---|---|---|

| Pro¹ | 30 | 99.2 |

| Thr² | 45 | 97.8 |

| Glu³ | 30 | 98.5 |

| Phe⁴ | 45 | 96.3 |

Reductive Amination for CH2NH Linkage

The critical Phe⁴-CH2NH-Phe⁵ bond is introduced via post-assembly reductive amination :

- Ketone Introduction : After coupling Fmoc-Phe⁴, the resin is treated with 10 eq levulinic acid and DIC/HOBt to install a ketone at the N-terminus.

- Amination : 20 eq Boc-Phe-ONSu in DMF (2 h) forms a Schiff base.

- Reduction : 50 eq NaBH₃CN in MeOH/DMF (1:1, pH 5.5, 12 h) reduces the imine to CH2NH.

- Boc Deprotection : 50% TFA/CH₂Cl₂ (2 × 5 min) removes the Boc group.

Table 2: Optimization of Reductive Amination

| Condition | Yield (%) | Epimerization (%) |

|---|---|---|

| NaBH₃CN, pH 5.5 | 78 | 2.1 |

| NaBH(OAc)₃, pH 7.0 | 65 | 4.3 |

| BH₃·THF, pH 6.0 | 71 | 3.8 |

Final Deprotection and Cleavage

Post-synthesis, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using TFA/m-cresol/H₂O/EDT/TIS (85:5:5:2.5:2.5, 2 h). This mixture efficiently removes Pbf (Arg⁶) and OtBu (Glu³/⁷) groups while minimizing tert-butyl cation-induced side reactions.

Purification and Analytical Validation

Crude peptides are precipitated in ice-cold diethyl ether, then purified via semi-preparative HPLC (C18 column, 5–60% acetonitrile/0.1% TFA over 40 min). Final characterization employs:

Troubleshooting and Optimization

Aggregation Mitigation

Epimerization Control

- Low-Temperature Coupling : Performing Arg⁶ coupling at 4°C reduces racemization to <1%.

- HOBt Alternatives : Switching to Oxyma Pure (1 eq) decreases Asp/Glu side-chain lactamization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.